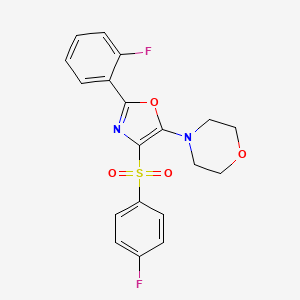
4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine, also known as FPhOx, is a chemical compound that has been extensively studied in the scientific community due to its potential applications in medicinal chemistry. FPhOx is a heterocyclic compound that contains both morpholine and oxazole rings, and it has been shown to exhibit a range of interesting biological properties. In
Mechanism of Action
The mechanism of action of 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine has been shown to inhibit the activity of COX-2, which is involved in the production of inflammatory mediators. 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine has also been shown to inhibit the activity of various kinases, including mitogen-activated protein kinase (MAPK) and protein kinase B (AKT), which are involved in cell signaling pathways. In addition, 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and signaling pathways, which can lead to a reduction in inflammation and cancer cell growth. 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine has been shown to inhibit the replication of various viruses, including influenza A virus and hepatitis C virus.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine in lab experiments is its potential applications in medicinal chemistry. 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine has been shown to exhibit a range of interesting biological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. Another advantage of using 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine in lab experiments is its relatively simple synthesis method. However, one limitation of using 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine in lab experiments is its potential toxicity. 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine has been shown to exhibit cytotoxicity in some cell lines, and further studies are needed to determine its safety profile.
Future Directions
There are several future directions for research on 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine. One direction is to further explore its potential applications in medicinal chemistry. 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine has been shown to exhibit a range of interesting biological properties, and further studies are needed to determine its potential as a therapeutic agent. Another direction is to further explore its mechanism of action. Although the mechanism of action of 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine is not fully understood, it is thought to involve the inhibition of various enzymes and signaling pathways. Further studies are needed to determine the specific targets of 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine. Finally, future studies are needed to determine the safety profile of 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine. Although 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine has shown promise as a therapeutic agent, its potential toxicity must be carefully evaluated.
Synthesis Methods
The synthesis of 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine is a multi-step process that involves the reaction of various reagents and solvents. The first step involves the reaction of 2-fluoroaniline with 4-fluorobenzenesulfonyl chloride to form 2-(4-fluorobenzenesulfonyl)-2-fluoroaniline. This compound is then reacted with ethyl oxalyl chloride to form ethyl 2-(4-fluorobenzenesulfonyl)-2-fluoroacetate. The final step involves the reaction of ethyl 2-(4-fluorobenzenesulfonyl)-2-fluoroacetate with morpholine and potassium carbonate to form 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine.
Scientific Research Applications
4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine has been extensively studied in the scientific community due to its potential applications in medicinal chemistry. It has been shown to exhibit a range of interesting biological properties, including anti-inflammatory, anti-cancer, and anti-viral activities. 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine has been shown to inhibit the replication of various viruses, including influenza A virus and hepatitis C virus.
properties
IUPAC Name |
4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4S/c20-13-5-7-14(8-6-13)28(24,25)18-19(23-9-11-26-12-10-23)27-17(22-18)15-3-1-2-4-16(15)21/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQQXQVCLLUSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2850852.png)
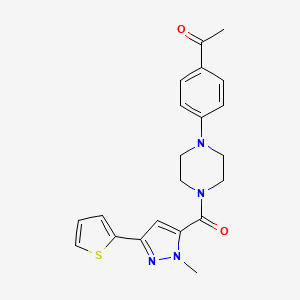
![N-(3,4-dimethoxyphenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2850856.png)
![Tert-butyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate](/img/structure/B2850857.png)
![Oxiran-2-yl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B2850859.png)
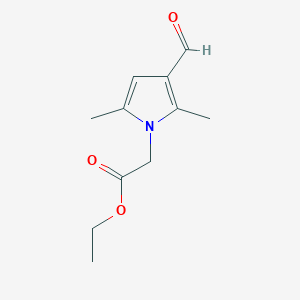
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2850861.png)
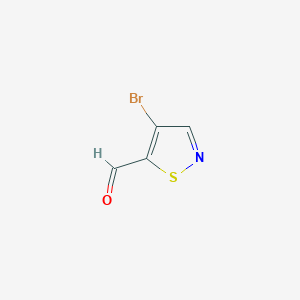
![N-(4-Methylphenyl)-3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B2850865.png)
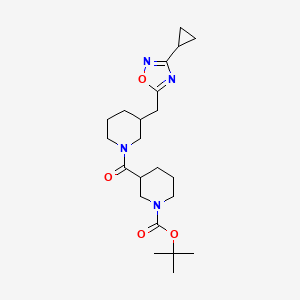
![5-bromo-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2850868.png)
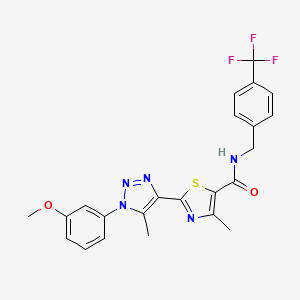
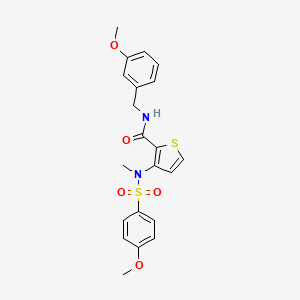
![4-[2-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-oxoethyl]-N,N-diethyltetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2850872.png)